molecular formula C26H37NO3 B569814 (R)-5-Isopropylcarbonyloxymethyl Tolterodine CAS No. 1380491-70-2

(R)-5-Isopropylcarbonyloxymethyl Tolterodine

Katalognummer: B569814
CAS-Nummer: 1380491-70-2
Molekulargewicht: 411.586
InChI-Schlüssel: UEMMFPSHISRHIK-HSZRJFAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-5-Isopropylcarbonyloxymethyl Tolterodine is unique due to its high enantioselectivity and specific action on both M2 and M3 muscarinic receptors. This dual action provides a balanced therapeutic effect, reducing bladder contractions while minimizing side effects .

Biologische Aktivität

(R)-5-Isopropylcarbonyloxymethyl Tolterodine is a derivative of tolterodine, a well-known muscarinic receptor antagonist primarily used in the treatment of overactive bladder (OAB). This article focuses on the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and clinical efficacy through various studies and data.

Tolterodine and its active metabolite, 5-hydroxymethyl tolterodine, act as competitive antagonists at muscarinic acetylcholine receptors (M1-M5), particularly M2 and M3 subtypes. This antagonism inhibits bladder contraction and reduces detrusor pressure, leading to decreased urinary urgency and frequency. The specific actions include:

  • Inhibition of Bladder Contraction: By blocking muscarinic receptors, tolterodine decreases the contractile response of the bladder.
  • Reduction in Detrusor Pressure: This results in increased residual urine volume, which is beneficial for patients with OAB.

Pharmacokinetics

Tolterodine is administered orally and undergoes extensive hepatic metabolism. Key pharmacokinetic parameters include:

  • Absorption: Approximately 77% of an oral dose is absorbed.
  • Metabolism: Primarily occurs in the liver, yielding the active metabolite 5-hydroxymethyl tolterodine.
  • Half-life: The elimination half-life is approximately 2-3 hours for tolterodine and longer for its metabolite.
  • Protein Binding: High protein binding (~96.3%) indicates significant distribution in plasma.

Efficacy in Clinical Studies

Recent clinical studies have demonstrated the effectiveness of tolterodine in treating OAB. A notable study compared tolterodine with a belladonna mixture in children with OAB:

  • Study Design: 668 cases were analyzed, with participants receiving either tolterodine or a belladonna mixture.
  • Results:
    • Symptoms resolved or significantly improved in 80% of the tolterodine group versus 37% in the belladonna group (p<0.000).
    • Anticholinergic side effects were reported in only 2% of the tolterodine group compared to 69% in the belladonna group.
ParameterTolterodine GroupBelladonna Group
Symptom Improvement Rate80%37%
Anticholinergic Side Effects2%69%

Case Studies

Several case studies highlight the therapeutic benefits and safety profile of tolterodine:

  • Pediatric Cases:
    • In a cohort of children with OAB, rapid symptom resolution was observed within 4-5 days for those with a disease duration of less than one month.
    • Long-term therapy was required for some patients, but no serious safety concerns were noted.
  • Adult Populations:
    • In adults, tolterodine has shown significant improvement in quality of life measures related to urinary function.
    • Patients reported a decrease in urgency episodes and nocturia.

Side Effects and Tolerability

Tolterodine is generally well-tolerated; however, some common side effects include:

  • Dry mouth
  • Constipation
  • Dizziness

The incidence of these side effects is notably lower compared to other anticholinergic agents used for similar indications.

Eigenschaften

CAS-Nummer

1380491-70-2

Molekularformel

C26H37NO3

Molekulargewicht

411.586

IUPAC-Name

[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl 2-methylpropanoate

InChI

InChI=1S/C26H37NO3/c1-18(2)26(29)30-17-21-12-13-25(28)24(16-21)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1

InChI-Schlüssel

UEMMFPSHISRHIK-HSZRJFAPSA-N

SMILES

CC(C)C(=O)OCC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2

Synonyme

2-Methyl-propanoic Acid [3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl Ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.